4-(4-methylphenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide
Description
4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a nitro group and a carboximidamide group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-10-2-4-11(5-3-10)22(20,21)16-8-6-15(7-9-16)12(13)14-17(18)19/h2-5H,6-9H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBQKIURGSDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylphenyl)sulfonylpiperazine. This intermediate is then reacted with nitroguanidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The carboximidamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: Formation of 4-(4-methylphenyl)sulfonylpiperazine-1-carboximidamide
Substitution: Formation of various substituted piperazine derivatives
Hydrolysis: Formation of 4-(4-methylphenyl)sulfonylpiperazine and corresponding carboxylic acids
Scientific Research Applications
4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The nitro group may also contribute to the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyltryptophan: Another sulfonamide compound with a similar structure but different substituents.
2-(4-methylsulfonylphenyl)indole: A compound with a sulfonyl group attached to an indole ring, known for its antimicrobial and anti-inflammatory activities.
Uniqueness
4-(4-methylphenyl)sulfonyl-N’-nitropiperazine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
